molecular formula C10H12BrClO B571995 2-Bromo-1-butoxy-3-chlorobenzene CAS No. 1365272-27-0

2-Bromo-1-butoxy-3-chlorobenzene

Cat. No.: B571995
CAS No.: 1365272-27-0
M. Wt: 263.559
InChI Key: QYUJVMRLRCZFNB-UHFFFAOYSA-N
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Description

2-Bromo-1-butoxy-3-chlorobenzene is an organic compound with the molecular formula C10H12BrClO. It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and butoxy groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-butoxy-3-chlorobenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1-butoxy-3-chlorobenzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity and selectivity of the bromination process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as distillation, recrystallization, or chromatography to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-butoxy-3-chlorobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles in the presence of suitable catalysts.

    Oxidation and Reduction Reactions: The butoxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids, while reduction can lead to the formation of alcohols.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce corresponding alcohols, aldehydes, or acids .

Scientific Research Applications

2-Bromo-1-butoxy-3-chlorobenzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-1-butoxy-3-chlorobenzene involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound acts as an electrophile, forming a sigma complex with the aromatic ring. This intermediate then undergoes deprotonation to yield the substituted product. The specific molecular targets and pathways depend on the nature of the reaction and the conditions employed .

Comparison with Similar Compounds

2-Bromo-1-butoxy-3-chlorobenzene can be compared with other similar compounds such as:

  • 1-Bromo-2-chlorobenzene
  • 1-Bromo-3-chlorobenzene
  • 1-Bromo-4-chlorobenzene

These compounds share similar structural features but differ in the position of the substituents on the benzene ring. The unique combination of bromine, chlorine, and butoxy groups in this compound imparts distinct reactivity and properties, making it valuable for specific applications .

Properties

IUPAC Name

2-bromo-1-butoxy-3-chlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrClO/c1-2-3-7-13-9-6-4-5-8(12)10(9)11/h4-6H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYUJVMRLRCZFNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C(=CC=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50742887
Record name 2-Bromo-1-butoxy-3-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50742887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365272-27-0
Record name 2-Bromo-1-butoxy-3-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50742887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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